N'-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide
CAS No.:
Cat. No.: VC15678570
Molecular Formula: C15H15N3O
Molecular Weight: 253.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N3O |
|---|---|
| Molecular Weight | 253.30 g/mol |
| IUPAC Name | N-[(E)-(4-ethylphenyl)methylideneamino]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C15H15N3O/c1-2-12-6-8-13(9-7-12)11-17-18-15(19)14-5-3-4-10-16-14/h3-11H,2H2,1H3,(H,18,19)/b17-11+ |
| Standard InChI Key | KQGQCIDNQUHGHZ-GZTJUZNOSA-N |
| Isomeric SMILES | CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2 |
| Canonical SMILES | CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2 |
Introduction
Structural Characteristics and Molecular Configuration
N'-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide features a planar pyridine ring conjugated to a 4-ethylbenzylidene group via a hydrazone bridge (). The ethyl substituent on the phenyl ring enhances lipophilicity, which may influence bioavailability in biological systems. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 253.30 g/mol | |
| IUPAC Name | N-[(E)-(4-ethylphenyl)methylideneamino]pyridine-2-carboxamide | |
| Crystal System (analog) | Monoclinic (PMC study) |
The compound’s geometry is stabilized by intramolecular hydrogen bonding, as observed in related structures. For instance, a study of N′-[(E)-4-hydroxy-3-methoxybenzylidene]pyridine-4-carbohydrazide revealed a dihedral angle of 15.17° between aromatic rings and intermolecular hydrogen bonds that form supramolecular chains . Such interactions are critical for stabilizing the Schiff base configuration and may influence reactivity .
Synthesis and Purification Strategies
The synthesis of N'-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide follows a condensation reaction between pyridine-2-carbohydrazide and 4-ethylbenzaldehyde. This method aligns with protocols for analogous compounds, such as N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide, which employs ethanol under reflux for 6–8 hours. Key steps include:
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Condensation Reaction: Equimolar amounts of the hydrazide and aldehyde are refluxed in ethanol, catalyzed by acetic acid. The reaction proceeds via nucleophilic addition-elimination, forming the hydrazone linkage.
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Purification: Crude product is recrystallized from ethanol or methanol, yielding crystals suitable for structural analysis.
While yield data for this specific compound are unavailable, similar syntheses report yields of 65–80%. Optimization strategies, such as microwave-assisted synthesis or solvent-free conditions, could enhance efficiency but remain unexplored for this derivative.
Biological Activity and Mechanistic Insights
Although direct biological studies are scarce, the compound’s Schiff base nature suggests potential bioactivity. Analogous structures exhibit:
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Antimicrobial Effects: Hydrazones disrupt microbial cell membranes via metal chelation or enzyme inhibition. For example, N'-[(E)-4-methylbenzylidene]pyridine-4-carbohydrazide showed moderate activity against Staphylococcus aureus (MIC: 32 µg/mL).
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Antioxidant Capacity: The hydrazone moiety scavenges free radicals, as demonstrated by DPPH assays with IC50 values of 18–45 µM for related compounds.
The ethyl group may enhance membrane permeability, while the pyridine ring could interact with biological targets like DNA topoisomerases or microbial efflux pumps.
Material Science
The conjugated π-system and electron-rich pyridine ring make this compound suitable for organic semiconductors. Imidazo[1,2-a]pyridine derivatives, such as N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide, exhibit charge-transfer properties useful in optoelectronics.
Coordination Chemistry
Schiff bases often serve as ligands for metal complexes. The hydrazone’s and carbonyl groups can coordinate to transition metals, forming complexes with catalytic or magnetic properties.
Research Findings and Structural Analysis
X-ray crystallography of related compounds reveals critical structural insights. For example, N′-[(E)-4-hydroxy-3-methoxybenzylidene]pyridine-4-carbohydrazide crystallizes in a monoclinic system with space group . Key features include:
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Hydrogen Bonding: Intermolecular bonds create ring motifs, stabilizing the crystal lattice .
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Dihedral Angles: A 15.17° angle between aromatic rings minimizes steric hindrance while maintaining conjugation .
These findings suggest that N'-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide may adopt similar packing arrangements, influencing its solubility and stability.
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